(5E)-1-(4-ethoxyphenyl)-2-methyl-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of appropriate hydrazine derivatives with imidazole precursors under controlled conditions. Common reagents used in the synthesis include ethyl 4-ethoxybenzoate, methylhydrazine, and phenylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-(4-Methoxyphenyl)-2-methyl-5-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-imidazol-4-one
- 1-(4-Chlorophenyl)-2-methyl-5-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-imidazol-4-one
Uniqueness
The uniqueness of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-methyl-5-phenyldiazenylimidazol-4-ol |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)19-18(23)17(22)21-20-14-7-5-4-6-8-14/h4-12,23H,3H2,1-2H3 |
InChI Key |
ROFRXCLSWKEWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC(=C2N=NC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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